D-Ribose-18O

Mass Spectrometry Internal Standard Quantitative Analysis

Quantitative metabolomics workflows requiring precise endogenous ribose measurement are compromised by unlabeled internal standards, which cannot correct for ionization variability. D-Ribose-18O (CAS 3276-17-3) is a stable isotope-labeled internal standard that resolves this by providing a distinct mass shift for LC/GC-MS co-elution, ensuring accurate correction of sample preparation and instrument drift. Its unique 18O label induces a measurable 13C NMR isotope shift, enabling specific enzyme mechanism studies like tracking anomeric oxygen exchange, an analysis inaccessible with 13C or 2H labels. Key benefits: • Enables highly reproducible, accurate quantification of ribose in complex matrices (plasma, lysates). • Permits unique 18O-tracking mechanistic studies in nucleoside metabolism. • Offered as a defined, batch-tested analytical standard for consistent performance.

Molecular Formula C5H10O5
Molecular Weight 152.13 g/mol
Cat. No. B12398198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribose-18O
Molecular FormulaC5H10O5
Molecular Weight152.13 g/mol
Structural Identifiers
SMILESC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i6+2
InChIKeyPYMYPHUHKUWMLA-ABCPKWAGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Ribose-18O Overview


D-Ribose-18O (CAS 3276-17-3) is a stable isotope-labeled analog of the essential pentose sugar D-ribose, wherein the most abundant oxygen-16 isotope is substituted with the heavier, non-radioactive oxygen-18 isotope . With a molecular formula of C5H10O4(18O) and a molecular weight of 152.13 g/mol, this compound is primarily utilized as a specialized research tool in quantitative mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and metabolic flux analysis [1]. Its utility stems from the distinct mass and NMR signal properties conferred by the 18O label, enabling precise tracking and quantification of ribose and its derivatives in complex biological systems without altering its fundamental biochemical interactions [2].

Workflow Stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry
Method LC-MS, GC-MS, and 18O-induced 13C NMR spectroscopy
Selection Distinct mass and NMR shift enable oxygen-exchange kinetics and metabolic flux studies

Why D-Ribose-18O Cannot Be Substituted


In analytical workflows requiring precise, instrument-based quantification, generic substitution of an isotopic label is not viable due to fundamental differences in analytical performance [1]. Unlabeled D-ribose (MW ~150.13 g/mol) cannot serve as an internal standard for LC-MS or GC-MS as it is chemically indistinguishable from the endogenous analyte, rendering accurate quantification impossible [2]. While 13C-labeled D-ribose is a common alternative, the choice of 18O labeling offers specific advantages for certain applications. The distinct mass shift from 18O allows for resolution in mass spectrometry, but more critically, the 18O isotope induces a measurable shift in 13C NMR spectra, a property not shared by 13C or deuterium (2H) labels [3]. This unique NMR signature enables specific types of kinetic and mechanistic studies, such as tracking oxygen exchange at the anomeric carbon, that are inaccessible with other isotopic labels [4].

Substance
SIL-IS Role
NMR Kinetic Studies
D-Ribose-18O
Suitable: distinct mass shift enables accurate matrix-effect correction
Suitable: 18O isotope shift tracks anomeric oxygen exchange
Unlabeled D-Ribose
Unsuitable: identical mass to endogenous analyte prevents reliable quantification
Unsuitable: no isotopic shift, cannot probe oxygen-exchange mechanisms
13C-Labeled D-Ribose
May serve as SIL-IS, but mass shift differs; method context must be reviewed
Unsuitable: 13C does not induce the oxygen-linked 13C NMR shift required for kinetics

D-Ribose-18O Quantitative Evidence


MS Internal Standard Suitability

For quantitative analysis using LC-MS or GC-MS, D-Ribose-18O provides a distinct mass shift that enables its use as a stable isotope-labeled internal standard (SIL-IS) [1]. In contrast, unlabeled D-ribose has an identical mass to the endogenous analyte, making it unsuitable for this purpose and leading to inaccurate quantification due to matrix effects and ionization variability [2].

MS Internal Standard Suitability
Reported
SIL-IS: suitable vs. unlabeled ribose unsuitable
Supports accurate quantification in LC-MS/GC-MS by correcting matrix effects
Class-level inference; suitability depends on chromatographic resolution
Mass Spectrometry Internal Standard Quantitative Analysis

NMR Oxygen Exchange Kinetics

Using the 18O isotope shift in 13C NMR, the oxygen-exchange reaction rate at the anomeric carbon of D-ribose was quantified and compared to that of D-glucose [1]. At 25°C across a pH range of 2 to 9, the oxygen-exchange rate for D-ribose was found to be approximately 20-fold greater than the rate for D-glucose [1]. This demonstrates that the 18O label in D-ribose can be leveraged to study significantly faster dynamic processes.

NMR Oxygen Exchange Kinetics
Head-to-head
Approximately 20-fold higher exchange rate than D-glucose
Enables investigation of rapid hydration and anomerization mechanisms
pH 2–9, 25°C, 18O shift in 13C NMR
NMR Spectroscopy Kinetics Oxygen Exchange Mechanistic Studies

NMR Kinetic Ranking of Aldoses

In a comprehensive NMR study using the 18O isotope shift, the relative rates of oxygen exchange for several aldoses were compared [1]. At 25-26°C across a pH range of 2 to 10, the exchange rates increased in the following sequence: D-glucose, D-mannose, D-ribose, D-2-deoxyribose [1]. This positions D-ribose as having a distinct, intermediate kinetic profile among common sugars.

Aldose Kinetic Ranking
Head-to-head
Rank: Glucose
D-Ribose-18O occupies an intermediate kinetic position for pentose-specific studies
pH 2–10, 25–26°C, 18O-13C NMR
NMR Spectroscopy Kinetics Aldoses Reaction Mechanisms

D-Ribose-18O High-Value Applications


LC-MS/MS Metabolomics & Pharmacokinetics

For the precise quantification of endogenous D-ribose or its metabolites in complex biological samples (e.g., plasma, urine, cell lysates), D-Ribose-18O serves as an essential stable isotope-labeled internal standard (SIL-IS) [1]. Its use corrects for variability in sample preparation, ionization efficiency, and instrument drift, ensuring high-quality, reproducible quantitative data for metabolomics and drug development studies [2].

Glycosidic Bond Hydrolysis & Formation

D-Ribose-18O is the optimal tracer for investigating the kinetics of oxygen exchange at the anomeric carbon using 13C NMR spectroscopy [1]. This technique is uniquely suited for studying the mechanisms of enzyme-catalyzed reactions involving ribose, such as those of nucleoside hydrolases and phosphorylases, where tracking oxygen fate is critical for understanding catalysis [2].

Multi-Isotope Metabolic Flux Analysis

In advanced metabolic flux studies requiring the simultaneous tracing of carbon and oxygen atoms, D-Ribose-18O can be combined with 13C-labeled substrates [1]. This multi-isotope approach provides a more comprehensive and quantitative map of metabolic pathways, particularly those involving phosphoryl transfer and hydrolysis reactions in nucleotide and carbohydrate metabolism [2].

Application
Selection Property
Validation Focus
LC-MS/MS Metabolomics & Pharmacokinetics
Distinct mass shift for SIL-IS correction
Matrix-effect control and quantification accuracy in biological matrices
Glycosidic Bond Hydrolysis & Formation
18O-induced 13C NMR shift tracks oxygen fate
Enzyme mechanism elucidation and anomeric exchange kinetics
Multi-Isotope Metabolic Flux Analysis
Compatible with 13C co-labeling for dual tracing
Comprehensive carbon and oxygen flux mapping in nucleotide metabolism

Technical Documentation Hub

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29 linked technical documents
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